molecular formula C11H17F3N2O2 B6191950 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid CAS No. 2648938-70-7

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid

Cat. No.: B6191950
CAS No.: 2648938-70-7
M. Wt: 266.26 g/mol
InChI Key: RSPITQJZEIXRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a diazepane ring substituted with a but-3-yn-2-yl group and a trifluoroacetic acid moiety.

Preparation Methods

The synthesis of 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with trifluoroacetic acid to yield the final compound. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper(I) iodide.

Scientific Research Applications

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid can be compared with other similar compounds, such as 1-(but-3-yn-2-yl)piperazine and 1-(but-3-yn-2-yl)pyrrolidine. These compounds share structural similarities but differ in their ring systems and functional groups. The unique combination of the diazepane ring and trifluoroacetic acid moiety in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

2648938-70-7

Molecular Formula

C11H17F3N2O2

Molecular Weight

266.26 g/mol

IUPAC Name

1-but-3-yn-2-yl-1,4-diazepane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16N2.C2HF3O2/c1-3-9(2)11-7-4-5-10-6-8-11;3-2(4,5)1(6)7/h1,9-10H,4-8H2,2H3;(H,6,7)

InChI Key

RSPITQJZEIXRJO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCCNCC1.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.